molecular formula C9H14O5 B043422 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose CAS No. 14440-51-8

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose

Cat. No.: B043422
CAS No.: 14440-51-8
M. Wt: 202.2 g/mol
InChI Key: VEESJHGZLRXGHP-QQGCVABSSA-N
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Description

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is a derivative of mannose, a simple sugar. This compound is characterized by its unique structure, which includes an anhydro bridge and an isopropylidene group. It is often used in various chemical and biochemical applications due to its stability and reactivity.

Mechanism of Action

Target of Action

It is known that this compound is a major organic tracer generated by burned cellulose .

Biochemical Pathways

It is known that this compound is used to evaluate the burning of wood in atmospheric samples , suggesting it may play a role in the biochemical processes related to combustion and pyrolysis.

Result of Action

As a major organic tracer generated by burned cellulose , it may have implications in the study of combustion processes and atmospheric chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose followed by the formation of the anhydro bridge. One common method includes the use of acetone and an acid catalyst to form the isopropylidene group, followed by dehydration to form the anhydro bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    1,6-Anhydro-beta-D-mannopyranose: Lacks the isopropylidene group, making it less stable.

    2,3-O-Isopropylidene-D-mannose: Does not have the anhydro bridge, affecting its reactivity.

Uniqueness

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is unique due to the presence of both the anhydro bridge and the isopropylidene group. This combination provides enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJHGZLRXGHP-QQGCVABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3COC(C2O1)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose in the synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan?

A1: this compound serves as a key starting material in the multi-step synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan []. This compound undergoes glycosylation with 2,3,4,6-tetra-O-benzyl-1-O-trichloroacetimidoyl-alpha-D-mannopyranose, followed by protecting group manipulations, to yield the monomer used in the ring-opening polymerization leading to the target polysaccharide. Essentially, it provides the structural backbone of the repeating units within the polysaccharide.

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